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molecular formula C3Cl4O3 B1299819 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one CAS No. 22432-68-4

4,4,5,5-Tetrachloro-1,3-dioxolan-2-one

Cat. No. B1299819
M. Wt: 225.8 g/mol
InChI Key: TXQPIYKVIOKFAB-UHFFFAOYSA-N
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Patent
US04390708

Procedure details

Broadly stated, the invention is a process for producing oxalyl chloride comprising: contacting ethylene carbonate with chlorine in a reaction vessel at a temperature in the range of about 70° to 100° C.; continuously circulating the above reaction mixture from the reaction vessel through an illuminated reaction zone of reduced cross-sectional area relative to that of the reaction vessel, and back into the reaction vessel to form tetrachloroethylene carbonate and hydrogen chloride; venting the hydrogen chloride from the reaction vessel; decomposing the tetrachloroethylene carbonate by heating tetrachloroethylene carbonate with a catalytic amount of a tertiary amine or amide to form oxalyl chloride and phosgene gas; and separating the phosgene gas from the oxalyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C1(=O)[O:8][C:5]([Cl:7])([Cl:6])[C:4](Cl)([Cl:9])[O:3]1>>[C:4]([Cl:9])(=[O:3])[C:5]([Cl:6])=[O:8].[C:5]([Cl:7])([Cl:6])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OC(C(Cl)(Cl)O1)(Cl)Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OC(C(Cl)(Cl)O1)(Cl)Cl)=O
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)Cl)(=O)Cl
Name
Type
product
Smiles
C(=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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